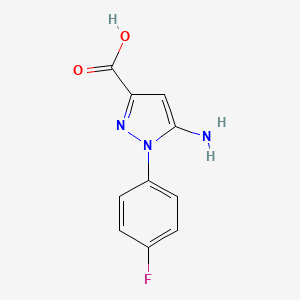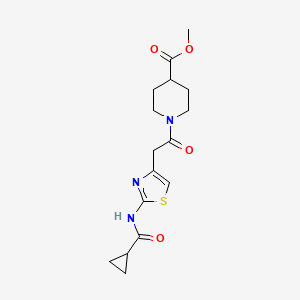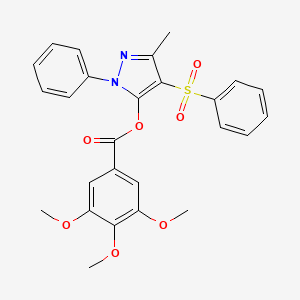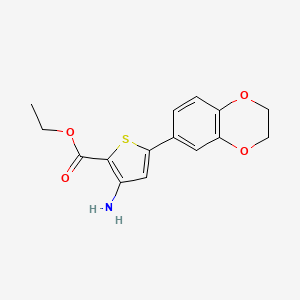
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea, also known as DIBU, is a chemical compound that has been studied for its potential applications in scientific research. DIBU is a urea derivative that has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
科学的研究の応用
Chemical Synthesis and Conformational Studies
Research on related heterocyclic ureas, including those with dimethylamino groups, explores their synthesis and the unfolding processes to form multiply hydrogen-bonded complexes. These compounds show promise in self-assembly applications and mimic certain biological processes, such as peptide transitions, indicating potential utility in materials science and biochemistry (Corbin et al., 2001).
Molecular Docking and Pharmacological Potential
Another area of application is in the field of pharmacology, where derivatives of dimethylamino-substituted ureas have been synthesized and evaluated for their anticonvulsant activities. Molecular docking studies of these compounds, alongside their pharmacological evaluation, suggest their potential as safer alternatives for current treatments (Thakur et al., 2017).
Hydrogen Bonding and Molecular Interactions
The study of ureas with dimethylamino groups also extends into understanding hydrogen bonding and molecular interactions. For example, research on the hydrogen bonding capabilities of these compounds, including their interaction with various anions, provides insights into their behavior in different chemical environments. This knowledge is crucial for designing new materials and understanding biological processes (Boiocchi et al., 2004).
Novel Syntheses and Environmental Applications
Additionally, the compound's derivatives have been explored for environmentally friendly synthesis methods and as precursors in the synthesis of complex molecules, highlighting their versatility and potential for green chemistry applications (Reddy et al., 2003).
特性
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-15(2)8-4-3-7-13-12(16)14-10-11-6-5-9-17-11/h5-6,9H,7-8,10H2,1-2H3,(H2,13,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESIVELVENGCJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)NCC1=CC=CS1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-bromo-6-chloro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2392375.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2392377.png)
![5-(2-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2392380.png)




![2,2-dimethyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2392386.png)



